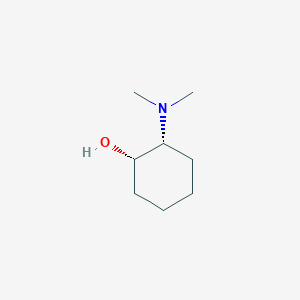![molecular formula C28H32F2N4O7S B12285272 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide 2-[(2,6-difluorobenzyl)(éthoxycarbonyl)amino]-4-[[(2-méthoxyéthyl)(méthyl)amino]méthyl]-5-[4-(3-méthoxyuréido)phényl]thiophène-3-carboxylique est un composé organique complexe qui appartient à la classe des dérivés du thiophène. Les dérivés du thiophène sont connus pour leurs diverses applications en chimie médicinale, en science des matériaux et en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acide 2-[(2,6-difluorobenzyl)(éthoxycarbonyl)amino]-4-[[(2-méthoxyéthyl)(méthyl)amino]méthyl]-5-[4-(3-méthoxyuréido)phényl]thiophène-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Les étapes courantes peuvent inclure :
Formation du cycle thiophène : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs contenant du soufre.
Modifications de groupes fonctionnels : Introduction de divers groupes fonctionnels tels que les groupes difluorobenzyl, éthoxycarbonyl et méthoxyuréido par des réactions de substitution.
Assemblage final : Réactions de couplage pour attacher les différents groupes fonctionnels au noyau thiophène.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la recristallisation sont souvent utilisées pour la purification.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiophène.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau thiophène.
Substitution : Diverses réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Catalyse : Les dérivés du thiophène peuvent agir comme catalyseurs dans diverses réactions organiques.
Biologie
Sondes biologiques : Utilisé dans l’étude des systèmes biologiques en raison de leurs propriétés fluorescentes.
Développement de médicaments :
Médecine
Agents thérapeutiques : En cours d’investigation pour leur potentiel en tant qu’agents anti-inflammatoires, anticancéreux et antimicrobiens.
Industrie
Science des matériaux : Utilisé dans le développement de semi-conducteurs organiques et de polymères conducteurs.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Thiophene derivatives can act as catalysts in various organic reactions.
Biology
Biological Probes: Used in the study of biological systems due to their fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
Le mécanisme d’action de l’Acide 2-[(2,6-difluorobenzyl)(éthoxycarbonyl)amino]-4-[[(2-méthoxyéthyl)(méthyl)amino]méthyl]-5-[4-(3-méthoxyuréido)phényl]thiophène-3-carboxylique implique des interactions avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Inhibition des enzymes clés impliquées dans les voies pathologiques.
Liaison aux récepteurs : Liaison à des récepteurs spécifiques pour moduler les réponses biologiques.
Transduction du signal : Influence des voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide thiophène-2-carboxylique : Un dérivé du thiophène plus simple avec des groupes fonctionnels différents.
2,5-diméthylthiophène : Un autre dérivé du thiophène avec des groupes méthyle au lieu des groupes fonctionnels complexes.
Unicité
L’Acide 2-[(2,6-difluorobenzyl)(éthoxycarbonyl)amino]-4-[[(2-méthoxyéthyl)(méthyl)amino]méthyl]-5-[4-(3-méthoxyuréido)phényl]thiophène-3-carboxylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C28H32F2N4O7S |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-[4-(methoxycarbamoylamino)phenyl]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C28H32F2N4O7S/c1-5-41-28(38)34(16-19-21(29)7-6-8-22(19)30)25-23(26(35)36)20(15-33(2)13-14-39-3)24(42-25)17-9-11-18(12-10-17)31-27(37)32-40-4/h6-12H,5,13-16H2,1-4H3,(H,35,36)(H2,31,32,37) |
Clé InChI |
USKZVAPCEROANM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC1=C(C=CC=C1F)F)C2=C(C(=C(S2)C3=CC=C(C=C3)NC(=O)NOC)CN(C)CCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

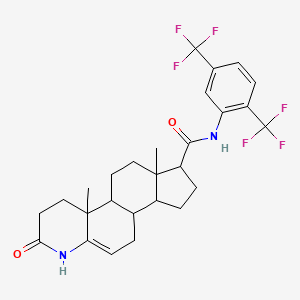
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
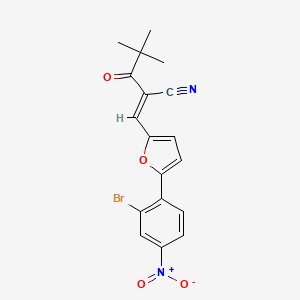
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
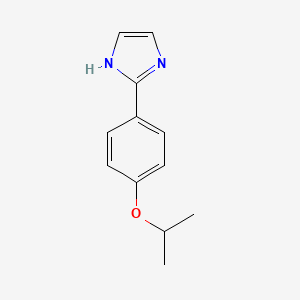
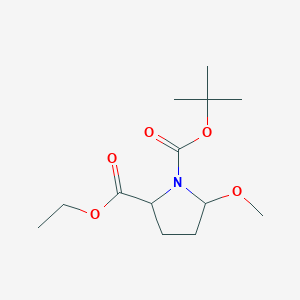
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
